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Compound of Interest

Compound Name: Ciliobrevin D

Cat. No.: B606689 Get Quote

Introduction

Ciliobrevin D is a cell-permeable, reversible, and specific inhibitor of the AAA+ (ATPases

Associated with diverse cellular Activities) motor protein, cytoplasmic dynein.[1][2] Dynein

motors are responsible for retrograde transport along microtubules, a crucial process for the

survival, development, and function of neurons.[3] This transport system moves essential

cargo, such as organelles (mitochondria, lysosomes), signaling molecules, and vesicles, from

the distal axon toward the cell body.[3][4] By inhibiting the ATPase activity of dynein,

Ciliobrevin D serves as a powerful tool for investigating the roles of retrograde transport in

various neuronal processes, including axon extension, organelle dynamics, and the

pathogenesis of neurodegenerative diseases.[4][5]

Mechanism of Action

Cytoplasmic dynein is a large protein complex that "walks" along microtubules towards their

minus-end, which is typically oriented towards the cell body in axons. This movement is

powered by the hydrolysis of ATP. Ciliobrevin D specifically targets the ATPase domain of

dynein, preventing the conformational changes necessary for motility.[1][5] While it is a direct

inhibitor of dynein, studies in cultured sensory neurons have shown that Ciliobrevin D
treatment leads to the inhibition of both retrograde and anterograde transport of organelles like

mitochondria, lysosomes, and Golgi-derived vesicles.[3][4][6] This suggests a functional

interdependence between the anterograde (kinesin-mediated) and retrograde (dynein-

mediated) transport machinery.[4]
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Mechanism of Cytoplasmic Dynein and Inhibition by Ciliobrevin D
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Caption: Ciliobrevin D inhibits dynein's ATPase activity, halting cargo transport.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of Ciliobrevin D in

neuronal cultures as reported in the literature.
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Parameter Value/Range Cell Type
Observed
Effect

Reference

Working

Concentration
5-40 µM

Embryonic

chicken sensory

neurons

Chronic

treatment (>5

µM) strongly

inhibits axon

extension.

[4]

20 µM

Embryonic

chicken sensory

neurons

Maximal effect

on dynein-based

transport; inhibits

bidirectional

transport of

mitochondria,

lysosomes, and

Golgi vesicles.

[4]

200-500 µM Cultured neurons

Used to measure

effects on the

number of

functional power-

stroke units

(FPUs) in

retrograde

transport.

[7]

Incubation Time < 20 minutes

Embryonic

chicken sensory

neurons

Effects on axon

extension and

transport are

detectable.

[3][4]

30 minutes Cultured neurons

Pre-incubation

time before

fluorescence

observation of

synaptic cargos.

[7]

45 minutes Embryonic

chicken sensory

Used to inhibit

mitochondrial

[4]
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neurons movement for

kymograph

analysis.

60 minutes

Embryonic

chicken DRG

neurons

Used to

demonstrate the

reversible

inhibition of axon

outgrowth.

[4]

Organelle

Labeling
25 nM Live cells

Concentration for

MitoTracker

Green dye.

[4]

75 nM Live cells

Concentration for

LysoTracker Red

dye.

[4]

30 minutes Live cells

Incubation time

for MitoTracker

and LysoTracker

dyes.

[4]

Observed Effects

Mitochondrial

Motility

Motile

mitochondria

reduced to

13.6% (from

40.8% in

controls)

Embryonic

chicken sensory

neurons

20 µM

Ciliobrevin D

stalls both

anterograde and

retrograde

mitochondrial

transport.

[4]

Vesicle Motility

Motile vesicles

reduced to

17.9% (from

84.4% in

controls)

Embryonic

chicken sensory

neurons

20 µM

Ciliobrevin D

stalls Golgi-

derived vesicle

transport.

[4]

Axon Extension Net extension of

1.4±2 µm (vs.

Embryonic

chicken DRG

20 µM

Ciliobrevin D

[4]
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25±6 µm after

washout)

neurons reversibly inhibits

axon extension.

Experimental Protocols
Protocol 1: Preparation and Handling of Ciliobrevin D
Caution: Ciliobrevin D loses efficacy upon storage after reconstitution. It is highly

recommended that freshly reconstituted Ciliobrevin D be used for all experiments.[4][8]

Materials:

Ciliobrevin D powder

Dimethyl sulfoxide (DMSO), anhydrous

Sterile microcentrifuge tubes

Culture medium appropriate for the neuronal cell type

Procedure:

Reconstitution: Prepare a high-concentration stock solution (e.g., 20-50 mM) by dissolving

Ciliobrevin D powder in anhydrous DMSO.[8]

Aliquotting: Immediately aliquot the stock solution into small, single-use volumes in sterile

microcentrifuge tubes. The volume should be sufficient for one experiment to avoid multiple

freeze-thaw cycles.

Storage: Store the aliquots at -20°C for short-term storage (less than 3 months) or ideally

use immediately.[4][8] One study noted a loss of efficacy after just one week at 4°C or three

months at -20°C.[4]

Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Dilute the

stock solution directly into pre-warmed culture medium to the desired final working

concentration (e.g., 20 µM). Vortex briefly to ensure complete mixing.
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Application: Replace the medium on the cultured neurons with the medium containing

Ciliobrevin D.

Protocol 2: Live-Cell Imaging of Organelle Transport in
Neurons
This protocol provides a general framework for observing the effect of Ciliobrevin D on the

transport of mitochondria or lysosomes in cultured primary neurons.

Materials:

Cultured primary neurons (e.g., dorsal root ganglion, cortical, or iPSC-derived neurons) on

glass-bottom dishes suitable for imaging.[4][9][10]

MitoTracker Green (or other mitochondrial dye) or LysoTracker Red (or other lysosomal dye).

[4]

Freshly prepared Ciliobrevin D working solution (from Protocol 1).

Control medium (containing the same final concentration of DMSO as the Ciliobrevin D
solution).

Live-cell imaging microscope equipped with a heated stage, CO₂ control, and a sensitive

camera (e.g., Orca ER).[4]

Procedure:

Organelle Labeling: a. Prepare a labeling solution by diluting the organelle-specific dye in

culture medium (e.g., 25 nM for MitoTracker Green, 75 nM for LysoTracker Red).[4] b.

Incubate the neuronal cultures with the labeling solution for 30 minutes at 37°C.[4] c. Gently

wash the cells three times with pre-warmed culture medium to remove excess dye.[4]

Microscope Setup: a. Place the culture dish on the microscope stage and allow it to

equilibrate for at least 15 minutes in the imaging chamber (37°C, 5% CO₂).[4] b. Identify

healthy axons suitable for imaging. Axons should be relatively straight and unobscured by

other cells.
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Baseline Imaging (Pre-treatment): a. Acquire time-lapse images of a selected axon segment

under control conditions. b. Capture images at a rate of approximately 1 frame per second

for 2-5 minutes to establish baseline organelle motility.

Ciliobrevin D Treatment: a. Carefully and gently replace the control medium in the dish with

the pre-warmed Ciliobrevin D working solution (e.g., 20 µM). b. For control experiments,

replace with medium containing the equivalent concentration of DMSO.

Post-treatment Imaging: a. Begin time-lapse imaging immediately or after a short incubation

period (e.g., 20-45 minutes).[4] b. Acquire images using the same parameters as the

baseline recording to observe the effects of the inhibitor on organelle transport.

Data Analysis: a. Generate kymographs from the time-lapse image series. A kymograph is a

graphical representation of spatial position over time, which allows for the visualization and

quantification of particle movement. b. From the kymographs, quantify parameters such as

the number of motile organelles, velocity (anterograde and retrograde), and the percentage

of time spent moving versus stalled.[4]
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Experimental Workflow for Ciliobrevin D Live-Cell Imaging

1. Culture Primary Neurons
on Glass-Bottom Dish

2. Label Organelles
(e.g., MitoTracker, 30 min)

3. Equilibrate on Microscope Stage
(37°C, 5% CO2, 15 min)

4. Acquire Baseline
Time-Lapse Video (Control)

5. Add Ciliobrevin D
(or DMSO for control)

6. Incubate
(20-45 minutes)

7. Acquire Post-Treatment
Time-Lapse Video

8. Data Analysis
(Generate & Analyze Kymographs)
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Caption: Workflow for imaging neuronal organelle transport with Ciliobrevin D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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